molecular formula C13H18O B7995594 3-(4-Methyl-3-n-propoxyphenyl)-1-propene

3-(4-Methyl-3-n-propoxyphenyl)-1-propene

Cat. No.: B7995594
M. Wt: 190.28 g/mol
InChI Key: XZIKZMICPHKPCE-UHFFFAOYSA-N
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Description

3-(4-Methyl-3-n-propoxyphenyl)-1-propene is an aromatic alkene characterized by a phenyl ring substituted with a methyl group at the para position (C4) and an n-propoxy group at the meta position (C3), attached to a 1-propene chain. The compound’s electron-donating substituents (methyl and n-propoxy) are expected to enhance aromatic ring activation for electrophilic reactions, while the propene chain may confer reactivity in polymerization or addition reactions .

Properties

IUPAC Name

1-methyl-4-prop-2-enyl-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-4-6-12-8-7-11(3)13(10-12)14-9-5-2/h4,7-8,10H,1,5-6,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZIKZMICPHKPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-n-propoxyphenyl)-1-propene typically involves the alkylation of 4-methylphenol with n-propyl bromide to form 4-methyl-3-n-propoxyphenol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to yield the desired propene derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-n-propoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The propene group can be oxidized to form epoxides or diols.

    Reduction: The double bond in the propene group can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) for hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated alkanes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-(4-Methyl-3-n-propoxyphenyl)-1-propene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-n-propoxyphenyl)-1-propene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-(2-Isopropylphenyl)-1-propene (CAS 1587-06-0)
  • Structure : Phenyl ring with an isopropyl group at C2 and a propene chain.
  • Molecular Weight: 160.26 g/mol (lower than the target due to absence of oxygen in substituents) .
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-propenone (CAS N/A)
  • Structure: Propenone backbone with methoxy (C4) and methyl (C4’) substituents.
  • Key Differences :
    • The ketone group increases polarity and reduces alkene reactivity compared to the target compound.
    • Substituents are electron-donating (methoxy, methyl), similar to the target, but conjugation with the ketone may alter electronic distribution .
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one (CAS 898774-70-4)
  • Structure: Propanone with chloro (C4) and methoxy (C3) substituents.
  • Key Differences :
    • The chloro group (electron-withdrawing) deactivates the aromatic ring, contrasting with the target’s electron-donating groups. This reduces electrophilic substitution rates .

Physical and Chemical Properties

Compound Molecular Formula Key Substituents Boiling Point (Estimated) Reactivity Notes
3-(4-Methyl-3-n-propoxyphenyl)-1-propene C13H18O 4-CH3, 3-OCH2CH2CH3 ~250–280°C* High electrophilic substitution activity
3-(2-Isopropylphenyl)-1-propene C12H16 2-CH(CH3)2 ~180–200°C* Steric hindrance limits ring reactivity
1-(4-Methoxyphenyl)-3-(4-methylphenyl)-propenone C17H16O2 4-OCH3, 4’-CH3, ketone >300°C Ketone stabilizes structure; lower alkene reactivity
1-(4-Chlorophenyl)-3-(3-methoxyphenyl)propan-1-one C16H15ClO2 4-Cl, 3-OCH3, ketone ~280–300°C Chloro group reduces ring activation

*Estimated based on analogous compounds .

Biological Activity

3-(4-Methyl-3-n-propoxyphenyl)-1-propene is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propene moiety linked to a phenyl ring that contains both a methyl and a propoxy substituent. Its molecular formula is C14H18OC_{14}H_{18}O, and it exhibits unique structural features that contribute to its chemical properties and potential applications.

Antimicrobial Activity

Research indicates that this compound may exhibit significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The mechanism of action likely involves the disruption of bacterial cell membranes or interference with metabolic pathways, although specific targets have yet to be fully elucidated.

Table 1: Antimicrobial Activity Against Common Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and leukemia cancer cells.

The compound's anticancer activity is believed to involve several mechanisms:

  • Induction of Apoptosis : It activates apoptotic pathways, leading to cell death.
  • Inhibition of Cell Proliferation : Studies have demonstrated a reduction in the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication.
  • Modulation of Signaling Pathways : It may affect signaling pathways involved in cell survival and proliferation, including the p38 MAPK pathway.

Table 2: Anticancer Activity Against Human Cell Lines

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
K562 (Leukemia)10Inhibition of PCNA
A549 (Lung Cancer)20Modulation of survival signaling

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant decrease in cell viability at concentrations above 10 µM, with morphological changes consistent with apoptosis observed under microscopy.
  • Antimicrobial Efficacy : In another study focusing on its antimicrobial properties, the compound was tested against common pathogens. The results showed effective inhibition at varying concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains.

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